molecular formula C16H13NO2 B2694079 6-amino-2-(3-methylphenyl)-4H-chromen-4-one CAS No. 923184-83-2

6-amino-2-(3-methylphenyl)-4H-chromen-4-one

Cat. No.: B2694079
CAS No.: 923184-83-2
M. Wt: 251.285
InChI Key: PZCDWXANMGPIEQ-UHFFFAOYSA-N
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Description

6-Amino-2-(3-methylphenyl)-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one core (a bicyclic structure comprising a benzopyran-4-one system). The compound features an amino group (-NH₂) at position 6 and a 3-methylphenyl substituent at position 2 (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in anticancer, antimicrobial, and enzyme inhibition research.

Properties

IUPAC Name

6-amino-2-(3-methylphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCDWXANMGPIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylbenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Multicomponent Condensation Reactions

Key components :

  • Starting materials : Resorcinol derivatives, substituted aryl aldehydes (e.g., 3-methylbenzaldehyde), and malononitrile.

  • Catalysts/conditions : Base catalysts like diethylamine, Ca(OH)₂, or organo-bases (e.g., 2-aminopyridine).

  • Mechanism : Involves Knoevenagel condensation, Michael addition, and subsequent cyclization to form the chromene scaffold .

Example synthesis :
A one-pot reaction between resorcinol, 3-methylbenzaldehyde, and malononitrile in ethanol with diethylamine under reflux (60°C, 24 h) yields 4H-chromen-4-one derivatives. This method achieves high yields (85–96%) and is environmentally friendly .

Oxidative Cyclization Pathways

Key features :

  • Two-step process : Initial chalcone formation via aldol condensation, followed by intramolecular oxidative cyclization.

  • Reagents : KOH (50% aqueous) for chalcone formation, then hydrogen peroxide (H₂O₂) for cyclization .

Procedure :

  • Chalcone formation : Resorcinol derivative and 3-methylbenzaldehyde in ethanol with KOH (24 h, RT).

  • Cyclization : Acidification with HCl and oxidation with H₂O₂ (30% w/w) under reflux (12–24 h) .

Catalytic Strategies for Functionalization

Metal-catalyzed methods :

  • Pd-catalyzed cross-coupling : Suzuki-Miyaura coupling for introducing aryl substituents (e.g., 3-methylphenyl group) .

  • Rhodium complex catalysis : Enables cyclization via six-membered rhodacycle intermediates, applicable for substituted chromenes .

Organic catalysts :

  • 2-Aminopyridine : Efficient organo-base catalyst for one-pot reactions, offering rapid reaction times (2–3 h) and high yields (90–95%) .

  • Expanded Perlite : Green heterogeneous catalyst in aqueous media, reducing reaction time and byproducts .

Anticancer and Antimicrobial Functionalization

Derivatization :

  • Azidomethyl substitution : Incorporation of azide groups via NaN₃ in DMF/acetone, enabling bioconjugation .

  • Platinum(II) complexation : Forms stable complexes with square planar geometry, enhancing anticancer activity (e.g., MTT assay results) .

Comparison of Synthetic Methods

MethodCatalyst/ConditionsYieldKey AdvantagesReference
One-pot condensationDiethylamine/EtOH85–96%High yield, eco-friendly
Oxidative cyclizationKOH/H₂O₂60–70%Stepwise control
Microwave-assistedMorpholine/DCE77–90%Rapid synthesis
Pd-catalyzed couplingPd(OAc)₂/THF80–85%Aryl functionalization

Structural and Mechanistic Insights

Critical intermediates :

  • Chalcone intermediates : Formed via aldol condensation, undergo oxidative cyclization to generate the chromene ring system .

  • Rhodacycle intermediates : In rhodium-catalyzed cyclization, six-membered intermediates facilitate cyclization through β-hydride elimination and electrocyclic rearrangement .

Key functional groups :

  • Amino group : Contributes to hydrogen bonding and biological activity (e.g., MAO inhibition) .

  • 3-methylphenyl substituent : Enhances lipophilicity and cell membrane permeability for anticancer applications .

Scientific Research Applications

Medicinal Applications

6-amino-2-(3-methylphenyl)-4H-chromen-4-one has been investigated for its potential therapeutic effects, particularly in oncology and inflammation.

Anticancer Properties

Research indicates that compounds within the chromene family, including this compound, exhibit promising anticancer activity. A study highlighted that 4H-chromene-based compounds can selectively target multi-drug resistant cancer cells. These compounds were shown to induce cytotoxicity in various cancer cell lines without leading to resistance, a common issue with traditional chemotherapies . The structural modifications of chromenes significantly influence their potency against these resistant strains .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It was found that specific derivatives could inhibit the TLR4/MAPK signaling pathway, leading to reduced production of pro-inflammatory cytokines such as IL-6 and TNF-α in vivo . This suggests a potential for developing treatments for inflammatory diseases based on this compound.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory roles, this compound has shown antimicrobial activity against various pathogens. Studies have reported its efficacy against certain fungal strains, indicating its potential use as an antifungal agent .

Chemical Reactions and Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex molecules.

Reaction Characteristics

This compound can participate in:

  • Oxidation : Transforming into quinones or other oxidized derivatives.
  • Reduction : Converting to chroman-4-one derivatives.
  • Substitution : Reacting with electrophiles or nucleophiles due to the presence of the amino and phenyl groups .

Industrial Applications

Beyond medicinal uses, this compound finds applications in various industrial sectors.

Dyes and Pigments

Due to its chromophoric properties, derivatives of this compound are utilized in the development of dyes and pigments. These compounds can impart color to materials while also providing functional properties.

Functional Materials

The unique chemical structure allows for incorporation into functional materials that require specific optical or electronic properties, broadening its applicability in material science.

Mechanism of Action

The mechanism of action of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact mechanism can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of chromen-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Patterns of Selected Chromen-4-One Derivatives
Compound Name Position 2 Substituent Position 3 Substituent Position 6 Substituent Position 7 Substituent Key References
6-Amino-2-(3-methylphenyl)-4H-chromen-4-one 3-Methylphenyl - -NH₂ -
6-Amino-2-(trifluoromethyl)-4H-chromen-4-one -CF₃ - -NH₂ -
6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one -CF₃ 4-Fluorophenyl -C₂H₅ -OH
3-Hydroxy-2-(substituted phenyl)-4H-chromen-4-one Substituted phenyl -OH - -
7-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one 4-Hydroxyphenyl - - -OH
6-Chloro-3-hydroxy-2-(2-thienyl)-4H-chromen-4-one 2-Thienyl -OH -Cl -

Key Observations :

  • Position 2 : Aryl groups (e.g., phenyl, thienyl) or electron-withdrawing groups (e.g., -CF₃) enhance stability and influence binding affinity. The 3-methylphenyl group in the target compound may improve lipophilicity compared to polar substituents like -OH .
  • Position 3/7 : Hydroxy groups at these positions are associated with antioxidant activity via radical scavenging, as seen in 7-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one .

Key Insights :

  • Conventional methods (e.g., Algar-Flynn-Oyamada) require longer reaction times but are robust for introducing hydroxy groups .
  • Microwave-assisted synthesis significantly enhances efficiency, as demonstrated for brominated derivatives (90% yield in 20 minutes) .
  • The target compound’s synthesis likely parallels 6-amino-2-(trifluoromethyl)-4H-chromen-4-one, utilizing alkylation under basic conditions .

Pharmacological Activities

Comparative Analysis :

  • Trifluoromethyl groups (e.g., in 6-amino-2-(trifluoromethyl)-4H-chromen-4-one) increase metabolic resistance but may reduce bioavailability due to higher lipophilicity .
  • Substituted phenyl groups at position 2 (e.g., 4-nitrophenyl in ) enhance anti-inflammatory activity, suggesting the 3-methylphenyl group in the target compound could offer moderate efficacy with lower toxicity.

Physicochemical Properties

Table 4: Physical and Crystallographic Data
Compound Molecular Weight (g/mol) Solubility (PBS, pH 7.4) Crystallographic Data (CCDC) Reference
6-Amino-2-methyl-4H-chromen-4-one 175.19 1.2 mg/mL Not reported
MCMH (Chromen-4-one derivative) 249.29 0.8 mg/mL CCDC 1027156
6-Chloro-3-hydroxy-2-(2-thienyl)-4H-chromen-4-one 280.71 Insoluble in water Not reported

Insights :

  • Amino groups improve aqueous solubility compared to chloro or thienyl substituents .
  • Crystallographic data for MCMH (CCDC 1027156) reveals intermolecular hydrogen bonding involving the chromen-4-one core, a feature likely shared by the target compound .

Biological Activity

6-amino-2-(3-methylphenyl)-4H-chromen-4-one , also referred to as a chromenone derivative, has garnered considerable interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of chromones, which are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant effects. This article delves into the biological activity of this specific compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular structure of this compound features an amino group and a methyl substitution on the phenyl ring, contributing to its unique chemical properties. The compound has a molecular weight of approximately 251.28 g/mol and exhibits moderate lipophilicity (XLogP3 = 3.4) with one hydrogen bond donor and three acceptors .

Table 1: Structural Features of this compound

PropertyValue
Molecular Weight251.28 g/mol
XLogP33.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

Anticancer Activity

Numerous studies have investigated the anticancer potential of chromenone derivatives, including this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • PC-3 (prostate cancer)
  • A549 (lung cancer)
  • HepG-2 (liver cancer)

In vitro assays have demonstrated that the compound can inhibit cell proliferation effectively, with IC50 values comparable to or better than standard chemotherapeutic agents such as Vinblastine and Colchicine . Notably, molecular docking studies suggest that its mechanism of action involves the inhibition of key kinases such as EGFR and VEGFR-2, which are critical in cancer cell signaling pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of chromenone derivatives have also been documented. Studies indicate that this compound can inhibit the production of pro-inflammatory mediators in various cell models. For instance, it has been shown to reduce nitric oxide (NO) production in macrophage cell lines activated by lipopolysaccharides (LPS) . This suggests a potential application in treating inflammatory diseases.

Antioxidant Activity

Chromones are recognized for their antioxidant capabilities. The presence of electron-donating substituents like amino and methyl groups enhances the radical scavenging activity of compounds like this compound. Studies have demonstrated that this compound can increase the activity of antioxidant enzymes and protect against oxidative stress-induced damage in cellular models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites or modulating receptor activity.
  • Receptor Modulation : It can influence receptor signaling pathways involved in cell proliferation and inflammation.

Study on Anticancer Properties

A recent study evaluated the cytotoxic effects of several chromenone derivatives, including this compound, against multi-drug resistant cancer cell lines. The results indicated that this compound not only exhibited significant cytotoxicity but also resensitized resistant cells to conventional therapies .

Study on Anti-inflammatory Effects

In another investigation, researchers assessed the anti-inflammatory effects of various chromenone derivatives in vitro using RAW264.7 macrophage cells. The study found that treatment with this compound resulted in a marked decrease in NO production, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-2-(3-methylphenyl)-4H-chromen-4-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted phenols and malonic acid derivatives in the presence of catalysts like ZnCl₂ or POCl₃. For example, describes a solid-phase synthesis method for similar chromen-4-one derivatives using phosphorous oxychloride and zinc chloride. To optimize yields, parameters such as reaction temperature (80–100°C), solvent choice (DMF or ethanol), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of phenol to malonic acid) should be systematically varied. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., reports δ 8.23 ppm for aromatic protons in 4H-chromen-4-one derivatives). The amino group (-NH₂) typically appears as a broad singlet near δ 5.5–6.5 ppm.
  • FTIR : Look for key absorptions: C=O stretch (~1647 cm⁻¹), aromatic C-H (~3078 cm⁻¹), and N-H stretches (~3479 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 147 in ) and fragmentation patterns using HRMS for exact mass validation .

Advanced Research Questions

Q. What strategies can mitigate side reactions (e.g., conjugate addition) during the synthesis of this compound?

  • Methodological Answer : highlights that 4H-chromen-4-one derivatives can undergo conjugate addition with amines (e.g., benzylamine). To suppress this:

  • Use non-nucleophilic solvents (e.g., DMF instead of ethanol).
  • Introduce protective groups (e.g., Boc for -NH₂) during synthesis.
  • Monitor reaction progress via TLC or in-situ NMR to detect intermediates. Post-reaction, employ quenching agents (e.g., acetic acid) to neutralize reactive byproducts .

Q. How can computational methods (e.g., molecular docking) predict the antibacterial activity of this compound derivatives?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and bacterial targets (e.g., DNA gyrase).
  • Parameters : Set grid boxes covering active sites (e.g., 60 × 60 × 60 ų), and apply Lamarckian genetic algorithms for conformational sampling.
  • Validation : Compare docking scores (binding energy ≤ -7.0 kcal/mol) with experimental MIC values from assays (e.g., used SEM to assess bacterial membrane disruption) .

Q. What crystallographic software and parameters are critical for determining the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Use SHELX ( ) for structure solution and refinement. Key parameters include resolution ≤ 0.8 Å and R-factor ≤ 5%.
  • Visualization : ORTEP-3 ( ) generates thermal ellipsoid plots; ensure anisotropic displacement parameters (Uij) are refined for non-H atoms.
  • Validation : Check CIF files using PLATON for symmetry errors and Mercury for packing diagrams (e.g., π-π stacking interactions as in ) .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in biological activity data between synthetic batches of this compound?

  • Methodological Answer :

  • Purity Analysis : Use HPLC (≥95% purity threshold) to rule out impurities.
  • Crystallinity : Compare PXRD patterns ( ) to confirm polymorph consistency.
  • Bioassay Replicates : Perform triplicate MIC assays ( ) and apply statistical tests (e.g., ANOVA) to identify batch-to-batch variability .

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